N-(3-chloro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAVBQIYDRODNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, DCM, 0°C | 65–75 |
| Acetamide Coupling | EDC, DMF, RT | 50–60 |
Basic: What analytical methods are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., sulfonyl group at C2 of piperidine, chloro-methylphenyl on acetamide) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at m/z 463.12) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles (e.g., SHELXL refinement for piperidine ring conformation) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., IC variability in enzyme inhibition assays) may arise from experimental design differences. Mitigation strategies include:
- Standardized Assay Conditions: Use identical buffer pH, temperature (e.g., 37°C), and substrate concentrations across studies .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
- Statistical Validation: Apply ANOVA or Tukey’s test to compare replicates and identify outliers .
- Structural Confirmation: Re-analyze batch purity via LC-MS to rule out degradation .
Advanced: What computational approaches are recommended to model the compound’s binding interactions with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on sulfonyl and chloro-methylphenyl interactions with hydrophobic pockets .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess piperidine ring flexibility .
- Free Energy Calculations: Apply MM/GBSA to quantify binding affinity (ΔG) and identify key residues (e.g., Lys123 in kinase targets) .
Q. Table 2: Example Docking Parameters
| Software | Force Field | Grid Box Size |
|---|---|---|
| AutoDock Vina | AMBER | 25 × 25 × 25 Å |
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Methodological Answer:
Focus on modifying substituents while retaining the core piperidine-sulfonyl-acetamide scaffold:
- Piperidine Substitutions: Introduce methyl or fluorine at C3 to enhance metabolic stability .
- Sulfonyl Group Variations: Test electron-withdrawing groups (e.g., nitro) to modulate target affinity .
- Acetamide Modifications: Replace chloro-methylphenyl with heteroaromatic groups (e.g., pyridyl) for improved solubility .
- In Vitro Screening: Prioritize analogues with >10-fold selectivity over off-target receptors using radioligand binding assays .
Advanced: What crystallographic techniques are optimal for analyzing this compound’s conformational dynamics?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., methanol/water) and collect data at 100 K using a synchrotron source .
- SHELX Refinement: Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···O interactions) .
- Hirshfeld Surface Analysis: Map intermolecular contacts (e.g., C–Cl···π interactions) using CrystalExplorer .
Figure 1: Example hydrogen-bonding network in the crystal lattice (R_2$$^2(10) motif) .
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